Heliophenanthrone

Description

Structure

3D Structure

Properties

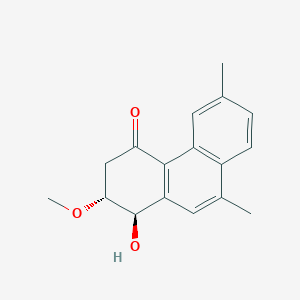

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydro-1H-phenanthren-4-one |

InChI |

InChI=1S/C17H18O3/c1-9-4-5-11-10(2)7-13-16(12(11)6-9)14(18)8-15(20-3)17(13)19/h4-7,15,17,19H,8H2,1-3H3/t15-,17-/m1/s1 |

InChI Key |

ZQVGEXOSDGZNGT-NVXWUHKLSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=CC3=C2C(=O)C[C@H]([C@@H]3O)OC)C |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC3=C2C(=O)CC(C3O)OC)C |

Synonyms |

(1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydrophenanthren-4(1H)-one heliophenanthrone |

Origin of Product |

United States |

Isolation and Structural Elucidation of Heliophenanthrone

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, LC-NMR, LC-SPE-NMR-MS)

Mass spectrometry (MS) plays a crucial role in determining the molecular weight and providing fragmentation patterns that aid in structural identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI), including High-Resolution Mass Spectrometry (HRMS), have been employed for the analysis of Heliophenanthrone and related compounds amazonaws.comresearchgate.net.

Hyphenated techniques, which couple chromatographic separation with spectroscopic detection, have been instrumental in the detailed analysis of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and its variations, such as LC-MS/MS, allow for the separation and identification of components within complex mixtures, providing molecular weight and fragmentation data researchgate.netscience.govresearchgate.net. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool for on-line structural investigation, enabling the characterization of individual eluted compounds, even in small quantities researchgate.netacs.orgcore.ac.ukacs.orgscience.govresearchgate.netresearchgate.netscience.gov. The combination of Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Mass Spectrometry (LC-SPE-NMR-MS) offers a comprehensive approach, circumventing laborious purification steps for mass-limited samples and significantly accelerating the structure elucidation process researchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy has revealed characteristic absorption bands indicative of its structural features. Specific IR data reported for this compound include absorption bands in the regions of 3091-2872 cm⁻¹ (O-H and C-H stretching), 1708 cm⁻¹ (carbonyl group), and various fingerprint region absorptions characteristic of its aromatic and aliphatic portions rsc.org. Other related studies on compounds from Heliotropium ovalifolium also report IR bands in the ranges of 3508-3211 cm⁻¹ (O-H stretching), 2937-2841 cm⁻¹ (C-H stretching), and around 1730-1680 cm⁻¹ (carbonyl groups) ajrconline.orgajrconline.orguchicago.edu.

Table 1: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Description | Reference |

| 3091-2872 | O-H and C-H stretching | rsc.org |

| 1708 | Carbonyl (C=O) stretching | rsc.org |

| 1514, 1456, 1413 | Aromatic ring vibrations | rsc.org |

| 1284 | C-O stretching / other functional groups | rsc.org |

| 937, 817 | Out-of-plane C-H bending | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, particularly those involving π electrons and conjugated systems. While specific UV-Vis maxima for this compound itself are not extensively detailed in the provided snippets, the technique is commonly used in conjunction with LC for the initial detection and characterization of natural products researchgate.netacs.orgresearchgate.net. UV-Vis spectroscopy can provide insights into the presence of chromophores, such as conjugated double bonds or aromatic systems, which are characteristic features of phenanthrene (B1679779) derivatives numberanalytics.comlibretexts.orgyoutube.com. Related compounds isolated from Heliotropium ovalifolium exhibit UV absorption maxima in the range of 270-362 nm, suggesting the presence of extended conjugated systems ajrconline.orgajrconline.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, providing precise atomic coordinates and bond lengths libretexts.orgmpg.de. While direct reports of X-ray crystallographic analysis specifically for this compound are not detailed in the provided search results, this technique is a standard tool for confirming the solid-state structure of natural products and resolving any ambiguities in spectroscopic assignments core.ac.uk. The technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which is then mathematically processed to reveal the atomic arrangement libretexts.orgutah.edu.

Elucidation of Absolute Configuration

Determining the absolute configuration of chiral centers is critical for understanding the stereochemistry of natural products, as different enantiomers can exhibit distinct biological activities. For this compound, this has primarily been achieved through derivatization followed by spectroscopic analysis.

Mosher Ester Methodology

The Mosher ester methodology, involving the derivatization of hydroxyl groups with chiral reagents like (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is a widely used technique for determining the absolute configuration of alcohols science.govrsc.orglibretexts.org. By forming diastereomeric esters, subtle differences in their NMR spectra (specifically ¹H NMR chemical shifts) can be observed and analyzed. These differences, quantified as Δδ (delta difference), allow for the assignment of the absolute configuration at the chiral center bearing the hydroxyl group rsc.orglibretexts.org.

In the case of this compound, the Mosher ester derivatives were analyzed using LC-NMR, which is particularly advantageous for compounds available in limited quantities or those that are somewhat unstable acs.orgresearchgate.netscience.gov. The enantiomeric excess (ee) of the Mosher ester derivatives of this compound has been determined through ¹H NMR analysis, with reported values indicating the enantiomeric purity of the isolated compound rsc.org.

Table 2: Mosher Ester Analysis for Absolute Configuration of this compound

| Derivative Type | Enantiomeric Excess (ee) (%) | Key NMR Observation (e.g., Δδ) | Methodology | Reference |

| Mosher Ester | ~70% | Shift differences in ¹H NMR | LC-NMR | rsc.org |

| Mosher Ester | ~74% | Shift differences in ¹H NMR | LC-NMR | rsc.org |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Applications

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are spectroscopic techniques that provide information about the chirality of molecules by measuring the differential absorption of left and right circularly polarized light in the vibrational spectrum science.govscience.gov. These methods, often coupled with quantum chemical calculations (e.g., Density Functional Theory - DFT), can be used to determine the absolute configuration of chiral molecules science.govscience.gov. While the primary method reported for this compound's absolute configuration is the Mosher ester methodology, VCD and ROA represent complementary and powerful techniques for stereochemical assignment in natural product chemistry science.govscience.gov.

List of Compounds Mentioned:

this compound

Helifoline

Retronecine

Heliotropamide

Heliotropinone A

Heliotropinone B

Supinine

7-Angelyl-heliotridine

4,7,8-Trimethoxy-naphthalene-2-carboxylic acid

6-Hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde

Chrysanthone A

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules, corresponding to electronic transitions. ntu.edu.sgencyclopedia.pubcreative-proteomics.com This method is highly valuable in the study of chiral compounds, providing critical insights into their molecular structure, conformation, and absolute configuration. ntu.edu.sgencyclopedia.pubcreative-proteomics.commdpi.com An ECD spectrum's sign and shape are sensitive to both the molecule's conformational ensemble and its inherent configuration. encyclopedia.pubmdpi.com While ECD is a powerful tool for elucidating the stereochemistry of chiral natural products, the specific studies detailing the application of ECD to this compound were not prominent in the retrieved literature. The primary methods used for determining this compound's absolute configuration relied on LC-NMR analysis of its Mosher ester derivatives. acs.orgresearchgate.netresearchgate.netnih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy characterizes the variation of a medium's specific rotation as a function of the wavelength of light. pbsiddhartha.ac.inmgcub.ac.incambridge.orgwikipedia.org This phenomenon is intrinsically linked to circular birefringence, where chiral substances cause left- and right-circularly polarized light to travel at different velocities. pbsiddhartha.ac.inmgcub.ac.inwikipedia.org The presence of a Cotton effect, a characteristic change in the ORD curve near an electronic absorption band, further aids in structural interpretation. pbsiddhartha.ac.inslideshare.net Like ECD, ORD is a significant chiroptical spectroscopy technique employed to investigate the stereochemistry and conformational aspects of chiral molecules. pbsiddhartha.ac.inmgcub.ac.incambridge.orgwikipedia.orgslideshare.net However, the direct application of ORD spectroscopy to this compound was not explicitly detailed in the reviewed literature. The determination of this compound's absolute configuration primarily utilized other spectroscopic methods, most notably the analysis of Mosher ester derivatives via LC-NMR. acs.orgresearchgate.netresearchgate.netnih.gov

Comparative Spectroscopic Analysis with Related Natural Products

The structural determination of this compound was underpinned by a thorough analysis of its spectroscopic data. acs.orgresearchgate.netresearchgate.netnih.gov Comparative spectroscopic analysis is a fundamental practice in natural product chemistry, enabling the confirmation of structures and the identification of novel compounds. In the case of this compound, its nuclear magnetic resonance (NMR) spectra were compared with those of related compounds, such as retroflexanone. researchgate.net This comparative analysis revealed structural similarities, particularly in their core skeletons, while also highlighting key differences in the aromatic ring systems and functional group arrangements. researchgate.net Such comparisons are vital for validating structural assignments, distinguishing between isomers, and understanding the chemical relationships between different natural products. The methodology employed for determining this compound's absolute configuration, which involved the preparation and analysis of diastereomeric Mosher ester derivatives, inherently relies on comparative spectroscopic (NMR) analysis to differentiate between the resulting ester configurations. acs.orgresearchgate.netresearchgate.netnih.govlibretexts.org

Total Synthesis and Asymmetric Synthesis of Heliophenanthrone

Retrosynthetic Analysis Strategies

The development of a synthetic route to a complex molecule like Heliophenanthrone begins with a logical retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available starting materials.

A notable retrosynthetic strategy for rac-Heliophenanthrone employs a convergent approach. acs.org This strategy envisions the molecule being formed from two key building blocks via a domino process. The central tricyclic framework of this compound is disconnected through a retro-Diels-Alder reaction. This reveals a reactive intermediate, an isobenzopyrylium salt, which is generated in situ from a precursor molecule assembled from two main fragments: a substituted o-alkynylacetophenone and a heptadiyne derivative. acs.org This convergent plan allows for the independent synthesis of the two fragments, which are then combined in a key step to construct the core of the target molecule.

Key Features of the Retrosynthetic Analysis:

Target: this compound

Key Disconnection: Retro-intramolecular Diels-Alder reaction.

Key Intermediate: Isobenzopyrylium cation.

Primary Building Blocks: A substituted acetophenone (B1666503) and a diastereomeric heptadiyne component. acs.org

Racemic Total Synthesis Approaches

The first total synthesis of this compound was achieved in its racemic form, meaning both enantiomers were produced in equal amounts. These approaches are crucial for validating synthetic routes and providing material for further studies.

A successful racemic total synthesis of this compound was accomplished through a convergent strategy centered around a transition-metal-catalyzed domino process. nih.govacs.orgcapes.gov.brfigshare.com This elegant approach constructs the complex polycyclic system in a single, efficient step from a carefully designed acyclic precursor.

The key transformation is initiated by a gold- or platinum-catalyzed cyclization of an o-alkynylaryl ketone. acs.org These soft and carbophilic Lewis acids activate the alkyne, promoting a nucleophilic attack from the ketone's carbonyl oxygen. This cyclization generates a highly reactive isobenzopyrylium cation intermediate. This intermediate is immediately trapped in a subsequent intramolecular reaction, leading to the rapid assembly of the phenanthrone core. acs.org

The crucial bond-forming event in the domino sequence is an intramolecular Diels-Alder reaction. acs.orgnih.gov The isobenzopyrylium cation generated in the initial cyclization contains a diene moiety, and the precursor molecule is designed to have a dienophile (an alkene) tethered to it. Once the cation forms, the diene and dienophile are brought into close proximity, facilitating a [4+2] cycloaddition. acs.orgmasterorganicchemistry.com This reaction stereoselectively forms the six-membered ring that completes the tricyclic framework of this compound. acs.org The applicability of this method was confirmed through model studies before being applied to the actual total synthesis. acs.org

The synthesis developed by Dyker and Hildebrandt stands as the primary example of a convergent pathway for racemic this compound. acs.orgnih.gov Their approach involves the preparation of two key fragments that are coupled before the final domino reaction.

Fragment 1 (The Aryl Component): A substituted acetophenone is synthesized in one step from 3-bromotoluene. acs.org

Fragment 2 (The Diene Precursor): A bisalkyne component is prepared starting from glyoxylate (B1226380) through a series of steps including a Reformatsky-type reaction. acs.org

These two fragments are then joined and elaborated to create the linear precursor for the key transition-metal-catalyzed domino intramolecular Diels-Alder reaction. acs.org This convergent strategy is efficient as it allows for the parallel synthesis of molecular components, which are combined at a late stage.

| Racemic Synthesis Overview (Dyker & Hildebrandt) acs.org | |

| Key Strategy | Transition-metal-catalyzed domino process. |

| Key Reactions | In-situ formation of an isobenzopyrylium cation; Intramolecular Diels-Alder reaction. |

| Catalysts | Gold (Au) or Platinum (Pt) salts. |

| Approach | Convergent synthesis with two main building blocks. |

Enantioselective Total Synthesis Methodologies

To synthesize the specific, naturally occurring enantiomer, (–)-Heliophenanthrone, enantioselective methods are required. These strategies introduce chirality early and maintain it throughout the synthesis.

A key feature of this synthesis is a heteroatom-directed Wacker oxidation of an internal cyclic olefin. rsc.orgrsc.orgresearchgate.net The Wacker oxidation is a palladium-catalyzed process that typically oxidizes a terminal olefin to a methyl ketone. rsc.org In this synthesis, a nearby hydroxyl group on the substrate directs the oxidation to a specific position on the internal double bond, controlling the regioselectivity of the ketone formation. This step was pivotal for installing the required keto-diol motif found in the natural product. indianchemicalsociety.comiitkgp.ac.in

The successful synthesis also relied on two other critical asymmetric reactions:

Asymmetric Brown Allylation: To set the initial stereocenter. rsc.orgrsc.org

Ring Closing Metathesis (RCM): To form a crucial cyclic intermediate prior to the Wacker oxidation. rsc.orgrsc.org

This protection-free approach represents a highly idealized synthesis, where nearly every step builds the molecular skeleton or sets a key functional group. rsc.org

| Enantioselective Synthesis Overview (Mukherjee & Sarkar) rsc.orgrsc.org | |

| Target | (–)-Heliophenanthrone |

| Overall Yield | 28% |

| Number of Steps | 6 |

| Key Features | Protection-free synthesis. |

| Key Reactions | Asymmetric Brown Allylation, Ring Closing Metathesis (RCM), Heteroatom-directed Wacker Oxidation. |

Asymmetric Allylation Reactions (e.g., Brown Allylation)

Asymmetric allylation reactions are powerful tools for the stereoselective formation of carbon-carbon bonds and the creation of chiral homoallylic alcohols, which are versatile synthetic intermediates. unimi.itrsc.org In the context of this compound synthesis, these reactions have been instrumental in setting key stereocenters.

One of the most prominent examples is the use of Brown's asymmetric allylation. unimi.itharvard.edu This method employs chiral allylboranes, such as B-allyldiisopinocampheylborane, derived from the readily available chiral terpene α-pinene. harvard.edu The reaction with an aldehyde proceeds through a highly organized, chair-like transition state, which accounts for the high diastereo- and enantioselectivity observed. harvard.edu The stereochemistry of the newly formed alcohol is predictable based on the chirality of the pinene used. harvard.edu

In a notable enantioselective synthesis of (–)-heliophenanthrone, a key step involved the condensation of an o-vinylaldehyde intermediate with [(Z)-γ-methoxyallyl]diisopinocamphenylborane. rsc.orgacs.org This reaction yielded the corresponding β-methoxyhomoallyl alcohol as a single diastereoisomer with 90% enantiomeric excess (ee) and in 80% yield. rsc.org This step was crucial for establishing the stereochemistry at one of the chiral centers in the target molecule. The high level of stereocontrol achieved in this step underscores the utility of Brown allylation in complex natural product synthesis. rsc.org

Other asymmetric allylation methods, such as the Keck asymmetric allylation which uses a titanium-BINOL complex, have also been developed for the enantioselective synthesis of homoallylic alcohols, although their specific application in a completed this compound synthesis is less documented. libretexts.org The Hosomi-Sakurai reaction is another important allylation method that utilizes allylsilanes and a Lewis acid, and has been widely applied in natural product synthesis. frontiersin.org

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic systems in organic synthesis. organic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of a diene to form a cycloalkene and a volatile byproduct, typically ethylene. organic-chemistry.orgwikipedia.org Its functional group tolerance and ability to form rings of various sizes have made it a favored strategy in the synthesis of complex natural products. wikipedia.org

In the total synthesis of (–)-heliophenanthrone, RCM was a pivotal transformation. rsc.orgrsc.org Following the asymmetric allylation that generated the acyclic precursor containing two terminal double bonds, RCM was employed to construct the central dihydronaphthalene ring system. rsc.org The reaction proceeded smoothly at room temperature to furnish the cyclic intermediate. rsc.org This cyclization was a key step that set the stage for the final transformations to complete the synthesis of the natural product. The successful application of RCM in this synthesis highlights its efficiency in forming the core structure of this compound. rsc.orgresearchgate.netresearchgate.net

The choice of catalyst can be critical for the success of an RCM reaction, with second-generation Grubbs catalysts often showing higher activity and broader substrate scope. organic-chemistry.org The driving force for the reaction is often the entropically favorable release of a small gaseous molecule like ethylene. wikipedia.org

Lithiation-Borylation Methodology

The lithiation-borylation methodology is a powerful strategy for the iterative and stereocontrolled construction of carbon chains. researchgate.netcapes.gov.br This method typically involves the reaction of a chiral lithiated species, such as a Hoppe carbamate, with a boronic ester. capes.gov.brmdpi.comresearchgate.net A subsequent 1,2-migration with high stereocontrol leads to a homologated boronic ester, which can be further functionalized. researchgate.net This "assembly-line synthesis" approach allows for the precise installation of multiple stereogenic centers. capes.gov.brresearchgate.net

While a direct application of the full iterative lithiation-borylation sequence in a completed total synthesis of this compound is not prominently detailed in the provided search results, the underlying principles of using organoboron chemistry for stereocontrol are highly relevant. The Aggarwal homologation, a key variant of this methodology, allows for the generation of both syn- and anti-configured adjacent stereocenters. mdpi.com However, it often requires stoichiometric amounts of sparteine (B1682161) as a chiral auxiliary, the availability and cost of which can be a drawback. mdpi.comresearchgate.net

The versatility of boronic esters as synthetic intermediates makes this methodology applicable to a wide range of natural products. researchgate.netcapes.gov.br The ability to control the absolute configuration at each step by selecting the appropriate chiral auxiliary is a significant advantage of this strategy. mdpi.com

Protection-Free Synthetic Protocols

The key features of this synthesis included an asymmetric Brown allylation to set a key stereocenter, a ring-closing metathesis to form the core cyclic structure, and a heteroatom-directed Wacker oxidation of an internal cyclic olefin. rsc.orgrsc.orgresearchgate.net The absence of any protection-deprotection steps significantly streamlined the synthetic sequence, demonstrating a high level of step economy. rsc.orgresearchgate.net This approach stands in contrast to many other complex natural product syntheses that rely heavily on the use of protecting groups. msu.edu

Evaluation of Synthetic Efficiency and Yield Optimization

A racemic synthesis of this compound was accomplished using a transition-metal-catalyzed domino process as the key step. researchgate.net Another approach involved a convergent strategy featuring a platinum-catalyzed intramolecular Diels-Alder reaction. researchgate.net

Below is a table summarizing the key steps and yield of this efficient synthesis:

| Step | Reaction | Reagents/Conditions | Yield |

| 1-3 | Preparation of o-vinylaldehyde | Multi-step sequence | Not specified |

| 4 | Asymmetric Allylation | [(Z)-γ-methoxyallyl]diisopinocamphenylborane | 80% |

| 5 | Ring-Closing Metathesis | Ruthenium catalyst | Not specified |

| 6 | Wacker Oxidation | PdCl2, CuCl, O2 | 70% |

| Overall | Total Synthesis | 6 steps | 28% |

This table is based on the data presented in the protection-free synthesis of (–)-heliophenanthrone. rsc.orgrsc.org

The optimization of reaction conditions, such as temperature and catalyst loading, is crucial for maximizing the yield at each step. For instance, in Brown allylation, lower reaction temperatures can lead to higher enantioselectivity. harvard.edu

Stereocontrol Strategies in this compound Synthesis

Achieving the correct relative and absolute stereochemistry is a paramount challenge in the synthesis of complex chiral molecules like this compound. Several stereocontrol strategies have been employed to address this challenge.

Reagent-Controlled Stereosynthesis: This is a dominant strategy where the stereochemical outcome of a reaction is dictated by a chiral reagent. The use of Brown's chiral allylboranes is a prime example of this approach. unimi.itharvard.edu The condensation with an achiral aldehyde leads to a chiral product with a predictable stereochemistry determined by the chiral auxiliary on the boron reagent. harvard.edursc.org This was the key strategy for installing the initial stereocenter in the enantioselective synthesis of (–)-heliophenanthrone. rsc.org

Substrate-Controlled Stereosynthesis: In this strategy, an existing chiral center in the substrate directs the stereochemical outcome of a subsequent reaction. While not the primary strategy in the highlighted syntheses of this compound, it is a fundamental principle in organic synthesis. msu.edu

Catalytic Asymmetric Synthesis: The use of a small amount of a chiral catalyst to generate a large amount of an enantioenriched product is a highly desirable and efficient strategy. rsc.org The Keck asymmetric allylation, which employs a catalytic amount of a chiral titanium complex, falls into this category. libretexts.org While not explicitly used in the featured this compound synthesis, catalytic asymmetric methods are at the forefront of modern stereoselective synthesis.

The synthesis of (–)-heliophenanthrone effectively combined reagent-controlled allylation to set the initial stereocenter, followed by a ring-closing metathesis which, while not creating a new stereocenter in this specific case, rigidly locked the molecular framework, preserving the established stereochemistry for the final transformations. rsc.org The interplay of these strategies is fundamental to the successful construction of stereochemically complex natural products. msu.edunih.gov

Biosynthetic Investigations of Heliophenanthrone

Postulated Biosynthetic Pathways

The biosynthesis of phenanthrenes in plants is generally accepted to proceed through the phenylpropanoid pathway, leading to the formation of stilbenoid precursors. researchgate.netresearchgate.netnih.gov It is postulated that Heliophenanthrone biosynthesis begins with the formation of a stilbene (B7821643) backbone. This process starts with the conversion of L-phenylalanine to cinnamic acid, which is then activated to its coenzyme A (CoA) ester. Stilbene synthase, a key enzyme in this pathway, catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form a stilbene scaffold, such as resveratrol (B1683913). researchgate.netnih.govnih.gov

Following the formation of the initial stilbene, a series of modifications, including hydroxylation, methylation, and glycosylation, can occur. researchgate.net The crucial step in the formation of the phenanthrene (B1679779) core is believed to be an intramolecular oxidative coupling of the stilbene precursor. researchgate.net This cyclization reaction would lead to the formation of a dihydrophenanthrene intermediate. Subsequent dehydrogenation would then yield the aromatic phenanthrene skeleton.

For this compound specifically, it is hypothesized that a substituted stilbene undergoes this oxidative cyclization. The final step in the biosynthesis is the oxidation of the phenanthrene intermediate to the corresponding phenanthrenequinone. This transformation is likely an enzymatic process, resulting in the characteristic quinone structure of this compound.

Table 1: Postulated Steps in this compound Biosynthesis

| Step | Precursor/Intermediate | Key Transformation | Product |

| 1 | L-Phenylalanine, Malonyl-CoA | Phenylpropanoid Pathway, Stilbene Synthase Action | Substituted Stilbene |

| 2 | Substituted Stilbene | Intramolecular Oxidative Coupling | Substituted Dihydrophenanthrene |

| 3 | Substituted Dihydrophenanthrene | Dehydrogenation | Substituted Phenanthrene |

| 4 | Substituted Phenanthrene | Oxidation | This compound (Phenanthrenequinone) |

Enzyme-Mediated Transformations in Natural Product Biosynthesis

The biosynthesis of this compound is undoubtedly a highly regulated process mediated by a series of specific enzymes. While the precise enzymes for each step in this compound synthesis have not been isolated and characterized, inferences can be drawn from studies on the biosynthesis of other phenanthrenes and related compounds.

Stilbene Synthase (STS): This enzyme is pivotal for the formation of the stilbene backbone, the initial precursor for phenanthrene biosynthesis. researchgate.net STS catalyzes a decarboxylative condensation of a cinnamoyl-CoA derivative with three molecules of malonyl-CoA. The specificity of the STS involved would determine the initial substitution pattern of the stilbene precursor to this compound.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is known to be involved in a wide array of oxidative reactions in plant secondary metabolism, including hydroxylation and the oxidative coupling required for the cyclization of stilbenes to form dihydrophenanthrenes. nih.govnih.govmdpi.com It is highly probable that specific CYPs are responsible for the intramolecular C-C bond formation that creates the phenanthrene ring system. Furthermore, CYPs are likely candidates for catalyzing the final oxidation of the phenanthrene intermediate to the quinone form of this compound. nih.govnih.gov

Dehydrogenases: Following the formation of the dihydrophenanthrene intermediate, a dehydrogenase is likely required to introduce the double bond and form the fully aromatic phenanthrene core.

Methyltransferases: The specific methylation pattern of this compound would be established by the action of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which would add methyl groups to specific hydroxyl functions on the phenanthrene or its precursors.

Precursor Incorporation Studies (Hypothetical)

To experimentally validate the postulated biosynthetic pathway of this compound, precursor feeding studies using isotopically labeled compounds would be essential. phcogrev.com While no such studies have been reported specifically for this compound, a hypothetical experimental design can be proposed based on the likely biosynthetic route.

Hypothetical Experimental Design:

Plant Material: A plant species known to produce this compound would be utilized. Cell suspension cultures or sterile plantlets would be ideal systems for controlled feeding experiments.

Labeled Precursors: Isotopically labeled versions (e.g., with ¹³C or ¹⁴C) of the following potential precursors would be synthesized:

L-Phenylalanine

Cinnamic acid

A substituted stilbene hypothesized to be the direct precursor

Administration: The labeled precursors would be administered to the plant material for a specific incubation period.

Extraction and Analysis: this compound would be extracted from the plant material and purified. The incorporation and position of the isotopic label in the this compound molecule would be determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Expected Outcomes and Interpretations:

| Labeled Precursor Fed | Expected Outcome | Interpretation |

| Labeled L-Phenylalanine | Incorporation of the label into the phenanthrene core of this compound. | Confirms the involvement of the phenylpropanoid pathway. |

| Labeled Cinnamic Acid | Incorporation of the label into the phenanthrene core. | Provides further evidence for the phenylpropanoid pathway and its role as an intermediate. |

| Labeled Substituted Stilbene | High and specific incorporation of the label into the this compound molecule. | Would strongly support its role as a direct precursor. |

These studies would provide definitive evidence for the proposed biosynthetic pathway and help to identify the key intermediates involved in the formation of this compound. phcogrev.com

Comparative Biogenetic Analysis with Related Phenanthrenes and Quinones

A comparative analysis of the biosynthesis of this compound with that of other related phenanthrenes and quinones provides valuable insights into the conservation and divergence of biosynthetic pathways.

Comparison with other Phenanthrenes: The general biosynthetic route for phenanthrenes, involving the oxidative cyclization of stilbene precursors, appears to be a conserved strategy in the plant kingdom. researchgate.net For instance, the biosynthesis of resveratrol oligomers like hopeaphenol (B230904) also proceeds through the oxidative coupling of resveratrol units, highlighting a common mechanistic theme. researchgate.netfrontiersin.org The diversity in phenanthrene structures arises from the specificities of the initial stilbene synthases and the subsequent modifying enzymes (e.g., hydroxylases, methyltransferases).

Comparison with Anthraquinones: In contrast to the stilbenoid-derived pathway of phenanthrenes, many anthraquinones are biosynthesized via the polyketide pathway. researchgate.net This pathway involves the sequential condensation of acetate (B1210297) units (as malonyl-CoA) to form a polyketide chain, which then undergoes cyclization and aromatization to form the anthraquinone (B42736) scaffold. This represents a fundamentally different biosynthetic origin compared to this compound.

Comparison with Naphthoquinones: The biosynthesis of naphthoquinones can proceed through various pathways, including the shikimate pathway. nih.gov In this pathway, chorismate, an intermediate of the shikimate pathway, is converted to isochorismate and subsequently to 2-succinylbenzoate, a key precursor for many naphthoquinones. While the shikimate pathway also provides the precursor for the phenylpropanoid pathway leading to stilbenes, the downstream steps and the core ring-forming mechanisms for naphthoquinones are distinct from those of phenanthrenes.

Table 2: Comparative Biogenesis of this compound and Other Quinones

| Compound Class | Primary Biosynthetic Pathway | Key Precursors | Ring Formation Mechanism |

| This compound (Phenanthrenequinone) | Phenylpropanoid/Stilbenoid | L-Phenylalanine, Malonyl-CoA | Intramolecular Oxidative Coupling of a Stilbene |

| Anthraquinones | Polyketide | Acetyl-CoA, Malonyl-CoA | Cyclization of a Polyketide Chain |

| Naphthoquinones | Shikimate | Chorismate, Isochorismate | Various, often involving 2-succinylbenzoate |

This comparative analysis underscores the diverse evolutionary strategies that plants have developed to synthesize a wide array of aromatic compounds. The biosynthesis of this compound via the stilbenoid pathway places it within a distinct class of natural products, separate from the polyketide-derived anthraquinones and the often shikimate-derived naphthoquinones.

Chemical Modifications and Synthetic Derivatives of Heliophenanthrone

Design Principles for Structural Analogues

The design of structural analogues of Heliophenanthrone is guided by established principles in medicinal chemistry, aiming to explore the chemical space around the natural product core. nih.govrsc.org These strategies are not mutually exclusive and are often used in concert to achieve specific research goals.

Simplification of Molecular Structure: One common approach is to create simplified analogues that retain the core pharmacophoric features of this compound while being more synthetically accessible. This involves identifying the essential structural motifs responsible for biological activity and removing non-essential functionalities to reduce molecular complexity and improve properties like solubility or metabolic stability.

Pharmacophore Modeling: A pharmacophore represents the crucial three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. patsnap.comslideshare.net For this compound, a pharmacophore model could be developed based on its known structure or by studying its interaction with a biological target. dergipark.org.trunina.it This model would then serve as a template for designing new molecules that fit the required spatial and electronic parameters, a strategy known as scaffold hopping. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific parts of the this compound molecule contribute to its activity. nih.govchemrxiv.org Analogues are designed to systematically probe the effect of modifying different functional groups. For instance, derivatives could be created by altering the substituents on the aromatic rings, modifying the ketone or hydroxyl groups, or changing the stereochemistry at chiral centers. The resulting data helps to build a comprehensive map of which modifications enhance or diminish activity. nih.gov

Bioisosteric Replacement: This principle involves replacing a functional group in the this compound structure with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. For example, the hydroxyl group could be replaced with a thiol or an amine, or the methyl group could be substituted with an ethyl or trifluoromethyl group to explore electronic and steric effects.

A hypothetical design strategy for this compound analogues based on these principles is outlined in the table below.

| Design Principle | Target Modification on this compound Scaffold | Rationale |

| Molecular Simplification | Removal of the C-ring chiral centers | Create a more synthetically accessible, planar phenanthrone core. |

| SAR Exploration | Introduction of various substituents (e.g., -F, -Cl, -OCH₃) on the aromatic rings. | Determine the influence of electronic and steric factors on activity. |

| Pharmacophore Probing | Conversion of the ketone to an oxime or hydrazone. | Investigate the importance of the carbonyl group as a hydrogen bond acceptor. |

| Bioisosteric Replacement | Replacement of the hydroxyl group with a methoxy (B1213986) ether or an amine. | Modulate hydrogen bonding capacity, polarity, and potential metabolic stability. |

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives can be approached either by modifying the natural product itself or by adapting its known total synthesis routes. A particularly powerful strategy for modifying complex molecules is Late-Stage Functionalization (LSF), which allows for the direct introduction of new functional groups onto an advanced intermediate or the final natural product, thereby avoiding lengthy de novo synthesis for each new analogue. nih.govwikipedia.orgchimia.ch

Functional Group Interconversion (FGI) is a cornerstone of synthetic chemistry, involving the transformation of one functional group into another. nih.gov The this compound scaffold offers several handles for such modifications:

Ketone Modifications: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, creating a new chiral center and a diol derivative. It can also undergo reactions like Wittig olefination to introduce carbon-carbon double bonds or reductive amination to form amine derivatives.

Hydroxyl Group Modifications: The secondary alcohol is amenable to a variety of transformations. It can be oxidized to a ketone, acylated to form esters with various carboxylic acids, or etherified to produce ethers. These modifications are useful for probing the role of this hydrogen bond donor and for altering the lipophilicity of the molecule.

Aromatic Ring Functionalization: While more challenging, the aromatic rings can be functionalized. For instance, electrophilic aromatic substitution reactions like nitration or halogenation could be employed, although regioselectivity might be an issue. A more controlled approach would involve metal-catalyzed cross-coupling reactions on a suitably pre-functionalized (e.g., halogenated) synthetic precursor.

Creating new carbon-carbon bonds is essential for significantly altering the molecular skeleton and exploring new regions of chemical space. mpg.de

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings are powerful tools for C-C bond formation. To apply these to this compound, a synthetic intermediate bearing a halide or triflate on one of the aromatic rings would be required. This "handle" could then be coupled with a wide range of boronic acids, organostannanes, or terminal alkynes to append new aryl, alkyl, or alkynyl groups.

C-H Activation/Functionalization: This modern synthetic strategy enables the direct conversion of a C-H bond into a C-C bond, representing an ideal form of LSF. mpg.dersc.org While specific application to this compound is not documented, methods exist for the site-selective arylation or alkylation of C-H bonds in complex molecules, which could potentially be applied to the aromatic or benzylic positions of the this compound core. mpg.de

This compound possesses multiple stereocenters, and its biological activity is likely dependent on its specific three-dimensional structure. Therefore, controlling stereochemistry during the synthesis of derivatives is critical. The enantioselective total synthesis of (−)-heliophenanthrone has been achieved, providing a basis for accessing stereochemically pure starting materials. wikipedia.org

When introducing new stereocenters, stereoselective methods are employed. For example, the reduction of the ketone can be performed with chiral reducing agents (e.g., CBS catalysts) to selectively produce one diastereomer of the resulting diol. Similarly, if modifying a prochiral center on the molecule, catalyst-controlled reactions can be used to direct the formation of a specific stereoisomer. rsc.org

Generation of Libraries of this compound Analogues

To efficiently explore the SAR of this compound, combinatorial chemistry and parallel synthesis techniques can be employed to generate libraries of related compounds. nih.govrjpbcs.com This approach involves systematically combining a set of core structures ("scaffolds") with a variety of chemical building blocks. uzh.ch

A strategy for a focused library of this compound analogues could involve:

Synthesis of a Key Intermediate: A common precursor, accessible via a multi-step synthesis, would be prepared on a large scale. This intermediate would possess key functional groups positioned for diversification. For example, a brominated version of a late-stage synthetic intermediate of this compound.

Parallel Diversification: The key intermediate would be distributed into an array of reaction vessels (e.g., a 96-well plate). Different sets of building blocks would then be added to each vessel to create a unique final product.

Reaction Chemistries: A set of reliable and high-yielding reactions would be used. For a brominated intermediate, a Suzuki coupling reaction could be used to introduce a diverse set of aryl or heteroaryl groups from a library of boronic acids. Subsequently, the hydroxyl group could be acylated using a library of different acid chlorides.

The table below illustrates a hypothetical combinatorial library design based on a late-stage this compound intermediate.

| Scaffold Position | Diversification Reaction | Example Building Blocks (R-group) |

| Aromatic Ring | Suzuki Coupling | Phenylboronic acid, 4-fluorophenylboronic acid, 3-pyridylboronic acid |

| Hydroxyl Group | Acylation | Acetyl chloride, Benzoyl chloride, Isobutyryl chloride |

| Ketone Group | Reductive Amination | Benzylamine, Cyclopropylamine, Morpholine |

This approach allows for the rapid generation of dozens or hundreds of distinct but related analogues, which can then be subjected to high-throughput screening to identify compounds with improved or novel biological activities. nih.govnih.gov

Structure Activity Relationship Sar Studies of Heliophenanthrone Analogues

Design of SAR Panels

The initial phase of an SAR study involves the rational design and synthesis of a library, or "panel," of analogues based on the lead structure of Heliophenanthrone. The primary goal is to systematically modify specific regions of the molecule to probe their influence on biological activity. For a phenanthrone-based core, this typically involves several strategic modifications:

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy (B1213986), nitro groups) at different positions on the phenanthrone rings. This helps to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (size and shape of the substituent) on activity.

Core Scaffold Alteration: In some cases, the core phenanthrone ring system itself might be modified, for instance, by introducing heteroatoms (e.g., nitrogen, oxygen) to create heterocyclic analogues.

This systematic approach allows medicinal chemists to build a comprehensive understanding of how each part of the molecule contributes to its biological function.

Table 1: Illustrative SAR Panel Design for this compound Analogues This table presents a hypothetical set of analogues designed to probe the importance of substituents at positions R1 and R2 of the this compound core.

| Compound ID | R1 Substituent | R2 Substituent | Rationale for Inclusion |

| This compound | -OH | -H | Lead Compound |

| Analogue 6.1a | -OCH₃ | -H | Probes effect of replacing hydrogen bond donor with a larger, less polar group. |

| Analogue 6.1b | -F | -H | Investigates the impact of a small, electron-withdrawing group. |

| Analogue 6.1c | -Cl | -H | Compares the effect of a larger halogen at the same position. |

| Analogue 6.1d | -OH | -Cl | Assesses the combined electronic and steric effects of substitution at two positions. |

| Analogue 6.1e | -OH | -NO₂ | Explores the influence of a strong electron-withdrawing group at R2. |

In Vitro Biological Activity Screening in Cellular Models

Once synthesized, the panel of analogues undergoes a battery of in vitro assays to quantify their biological activity. These tests are performed in controlled laboratory settings, typically using cultured human cells, to measure specific biological responses.

Cell-based assays are fundamental to understanding how a compound affects cellular processes, particularly in the context of cancer research.

Antiproliferative Assays: The primary effect of many anticancer agents is the inhibition of cell growth. The antiproliferative activity of the this compound analogues is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay quantifies the number of viable cells in a culture after treatment with the test compounds, allowing for the calculation of the IC50 value (the concentration of a compound that inhibits 50% of cell growth). nih.gov Analogues are typically tested against a panel of different cancer cell lines to assess their spectrum of activity. nih.govresearchgate.net

Antiangiogenic Assays: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.gov The antiangiogenic potential of this compound analogues can be evaluated using the in vitro tube formation assay. semanticscholar.org In this assay, human umbilical vein endothelial cells (HUVECs) are cultured on a basement membrane extract (Matrigel), where they normally form capillary-like structures. The ability of the test compounds to inhibit this network formation is quantified, providing a measure of their antiangiogenic activity. mdpi.com

Apoptosis Induction Assays: Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. nih.gov To determine if this compound analogues induce apoptosis, researchers employ techniques such as flow cytometry with Annexin V and propidium iodide (PI) staining. nih.govresearchgate.net This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in the cell membrane. mdpi.com Further confirmation can be obtained by measuring the activation of key apoptotic proteins like caspases. nih.gov

If the cellular activity of this compound is believed to be mediated by the inhibition of a specific enzyme, direct enzyme-based assays are employed. nih.gov These assays are crucial for confirming the molecular target and for understanding the mechanism of action at a biochemical level. They measure the ability of an analogue to inhibit the activity of the isolated, purified target enzyme. Fluorescence-based assays, which generate a light signal upon enzyme activity, are often used due to their high sensitivity and suitability for high-throughput screening. mdpi.com Another advanced technique is Activity-Based Protein Profiling (ABPP), which uses chemical probes to directly assess the engagement of a compound with its enzyme target within a complex biological sample. nih.govchemrxiv.orgresearchgate.net

Table 2: Hypothetical Biological Data for this compound Analogues This table shows illustrative data from in vitro screening. IC50 values represent the concentration (in µM) required to inhibit 50% of the activity.

| Compound ID | Antiproliferative IC50 (MCF-7 cells, µM) | HUVEC Tube Formation Inhibition (% at 1 µM) | Target Enzyme Inhibition IC50 (µM) |

| This compound | 5.2 | 45% | 2.1 |

| Analogue 6.1a | 25.8 | 15% | 18.5 |

| Analogue 6.1b | 4.1 | 55% | 1.9 |

| Analogue 6.1c | 1.8 | 78% | 0.8 |

| Analogue 6.1d | 0.9 | 85% | 0.4 |

| Analogue 6.1e | 15.3 | 22% | 12.7 |

Elucidation of Key Pharmacophores and Structural Motifs

By analyzing the biological data from the screening assays, researchers can identify the key pharmacophores and structural motifs. A pharmacophore is the specific three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is essential for biological activity.

The hydroxyl group at R1 in this compound appears important for activity, as replacing it with a methoxy group (Analogue 6.1a) leads to a significant loss of potency. This suggests it may be acting as a critical hydrogen bond donor in the binding site of the target enzyme.

Halogen substitution at R1 is tolerated and can enhance activity, with the larger chlorine atom (Analogue 6.1c) being more favorable than fluorine (Analogue 6.1b).

A bulky, electron-withdrawing nitro group at R2 (Analogue 6.1e) is detrimental to activity, suggesting that this position may be in a sterically constrained region of the binding pocket.

Correlation of Structural Features with Biological Response

The final step in the initial SAR analysis is to establish clear correlations between specific structural modifications and the observed biological responses. nih.govdovepress.commdpi.com This synthesis of chemical and biological data provides a predictive model for designing the next generation of more potent and selective analogues.

From the hypothetical data, the following correlations can be established for the this compound scaffold:

Potency and R1 Substitution: The presence of a hydrogen bond donor (like -OH) at the R1 position is a key determinant of activity. While this can be replaced by a halogen, removing the hydrogen-bonding capability entirely (as in -OCH₃) significantly reduces antiproliferative and enzyme-inhibitory effects.

Enhancement by R2 Substitution: The introduction of a small, electronegative atom like chlorine at the R2 position consistently enhances the activity across all assays, especially when paired with the optimal R1 substituent. This suggests the R2 position interacts with a region of the target that is favorable for halogen bonding or hydrophobic interactions.

Integrated Activity: A strong correlation is observed between target enzyme inhibition and cellular outcomes (antiproliferative and antiangiogenic activity). Compounds that are potent enzyme inhibitors (e.g., Analogue 6.1d) are also the most effective at inhibiting cell proliferation and tube formation, strengthening the hypothesis that the observed cellular effects are mediated through the inhibition of this specific target enzyme.

These initial SAR findings provide a clear roadmap for further optimization of the this compound series, guiding the design of new compounds with potentially superior therapeutic properties.

Mechanistic Studies of Heliophenanthrone S Molecular Interactions in Vitro/cellular

Investigation of Cellular Targets (e.g., protein, enzyme, nucleic acid interactions)

Research into the cellular targets of phenanthrene (B1679779) and its analogues has identified several key macromolecules with which these compounds may interact, leading to their biological effects. A notable potential target for certain phenanthrene derivatives is the enzyme Topoisomerase II . nih.govnih.govresearchgate.net This enzyme is crucial for managing DNA topology during replication and transcription. Some phenanthrenequinones, for instance, have been suggested to act as topoisomerase II inhibitors, which can lead to cytotoxic effects in cancer cells. nih.govnih.govresearchgate.net

In addition to enzymatic targets, phenanthrene derivatives can interact with nuclear receptors. The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is a key target for many polycyclic aromatic hydrocarbons, including phenanthrenes. nih.govresearchgate.net The activation of AhR by phenanthrene analogues can initiate a cascade of downstream gene regulation. nih.gov Furthermore, phenanthrene itself has been shown to activate the Constitutive Androstane Receptor (CAR) , another nuclear receptor involved in the metabolism of xenobiotics. nih.govresearchgate.net

The table below summarizes the potential cellular targets identified for phenanthrene and its derivatives.

| Compound Class | Potential Cellular Target | Outcome of Interaction |

| Phenanthrenequinones | Topoisomerase II | Inhibition of enzyme activity, leading to cytotoxicity. nih.govnih.govresearchgate.net |

| Phenanthrenes | Aryl Hydrocarbon Receptor (AhR) | Activation of the receptor and modulation of downstream gene expression. nih.govresearchgate.net |

| Phenanthrene | Constitutive Androstane Receptor (CAR) | Activation of the receptor, influencing xenobiotic metabolism. nih.govresearchgate.net |

Analysis of Intracellular Signaling Pathways Modulated by Heliophenanthrone or its Analogues

The biological activities of phenanthrene derivatives are often a consequence of their ability to modulate various intracellular signaling pathways. Studies on phenanthrenes isolated from natural sources, such as the orchid Bletilla striata, have demonstrated their capacity to influence key cancer-related pathways. For example, certain phenanthrene derivatives have been found to inhibit cell proliferation and induce apoptosis in lung cancer cells by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways . nih.gov The Akt and MEK/ERK pathways are critical for cell survival and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis. The Bcl-2 family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, are central regulators of apoptosis, and a shift in the Bcl-2/Bax ratio can determine the cell's fate. nih.gov

The interaction of phenanthrenes with the Aryl Hydrocarbon Receptor (AhR) also triggers a well-defined signaling cascade. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, many of which are involved in metabolism. nih.gov Similarly, the activation of the Constitutive Androstane Receptor (CAR) by phenanthrene leads to the regulation of genes involved in drug metabolism, such as those in the Cytochrome P450 family. nih.govresearchgate.net

The following table outlines the key intracellular signaling pathways modulated by phenanthrene analogues.

| Compound Class | Signaling Pathway | Effect on Pathway |

| Phenanthrene derivatives | Akt Signaling Pathway | Inhibition |

| Phenanthrene derivatives | MEK/ERK Signaling Pathway | Inhibition |

| Phenanthrene derivatives | Bcl-2/Bax Signaling Pathway | Regulation, promoting apoptosis nih.gov |

| Phenanthrenes | Aryl Hydrocarbon Receptor (AhR) Signaling | Activation nih.govresearchgate.net |

| Phenanthrene | Constitutive Androstane Receptor (CAR) Signaling | Activation nih.govresearchgate.net |

Biochemical Characterization of Mechanism of Action in Model Systems

The biochemical mechanisms underlying the observed cellular effects of phenanthrene derivatives are multifaceted. For those compounds targeting Topoisomerase II , the mechanism involves the stabilization of the enzyme-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis. nih.govnih.gov This mechanism is a hallmark of several established anticancer drugs.

The activation of the Aryl Hydrocarbon Receptor (AhR) by phenanthrenes initiates a well-characterized transcriptional response. The binding of the phenanthrene ligand to AhR in the cytoplasm leads to the dissociation of chaperone proteins and translocation of the receptor-ligand complex to the nucleus. Here, it forms a heterodimer with ARNT, which then acts as a transcription factor, binding to specific DNA sequences (XREs) to upregulate the expression of genes encoding for metabolic enzymes. The toxicity of some phenanthrenes is believed to be mediated through this pathway. nih.gov

Similarly, the activation of the Constitutive Androstane Receptor (CAR) by phenanthrene in hepatocytes leads to the nuclear translocation of CAR, where it heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific response elements on the DNA to regulate the expression of genes involved in the metabolism and clearance of xenobiotics. nih.govresearchgate.netfrontiersin.org

In the context of cancer, the modulation of signaling pathways such as Akt and MEK/ERK by phenanthrene derivatives points to a mechanism of action centered on the disruption of survival and proliferation signals. By inhibiting these pathways, these compounds can halt the cell cycle and promote programmed cell death. The concurrent regulation of the Bcl-2/Bax ratio further pushes the cell towards an apoptotic fate. nih.gov

Theoretical and Computational Chemistry Studies of Heliophenanthrone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the in-silico investigation of molecular systems. researchgate.net These calculations have been instrumental in studies related to the synthesis and characterization of phenanthrene (B1679779) frameworks similar to Heliophenanthrone. nih.govresearchgate.net

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acs.org For a molecule with multiple chiral centers like this compound, which possesses (1R,2R) stereochemistry, conformational analysis is crucial. acs.orglibretexts.org This analysis involves identifying all possible low-energy conformers that could co-exist in equilibrium.

The process typically begins with a molecular mechanics force field search to generate a wide range of possible conformations. The lowest energy structures from this search are then subjected to more accurate geometry optimization using quantum mechanical methods, such as DFT. nih.gov The relative energies of these optimized conformers are used to calculate their expected population distribution according to Boltzmann statistics. mdpi.com Although detailed conformational analysis studies focused exclusively on this compound are not extensively documented, this step is an essential prerequisite for accurately predicting its spectroscopic properties and understanding its reactivity. The analysis of the most stable conformation was a critical part of interpreting the NMR data from its Mosher ester derivatives during its initial structure elucidation. libretexts.org

The electronic structure of a molecule governs its chemical reactivity. purkh.com Quantum chemical calculations provide key insights by determining the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. osti.gov

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. While specific DFT studies detailing the reactivity descriptors for the final this compound molecule are limited, the methodology has been applied to understand the reaction mechanisms of its synthetic intermediates. nih.gov For instance, DFT calculations were employed to understand the regioselectivity and mechanism of the rhodium-catalyzed C-C bond activation used to prepare a key tetralone intermediate for the synthesis of (−)-heliophenanthrone. nih.gov

Table 1: Key Electronic Structure and Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | χ²/(2η) | Measures the propensity to accept electrons. |

These descriptors are commonly derived from the energies of the frontier molecular orbitals calculated via methods like DFT.

Computational methods are widely used to predict spectroscopic properties, which is invaluable for structure elucidation and stereochemical assignment of natural products. acs.orgresearchgate.net

NMR Chemical Shifts: The absolute configuration of this compound was originally determined through analysis of its Mosher ester derivatives using LC-NMR. acs.orgresearchgate.net This experimental technique is often supported by quantum chemical calculations. arxiv.orgresearchgate.net The computational protocol involves calculating the ¹H and ¹³C NMR chemical shifts for all possible diastereomers. The calculated shifts are then compared with the experimental data, and a statistical analysis, such as the DP4 probability method, can be used to assign the correct stereochemistry with a high degree of confidence. arxiv.org

Vibrational Frequencies: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR spectra. The calculated spectrum for a proposed structure can be compared with the experimental one to confirm its identity.

Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. encyclopedia.pub Time-dependent DFT (TD-DFT) has become a standard and reliable method for calculating ECD spectra. nih.gov The procedure involves first performing a thorough conformational analysis for an assumed absolute configuration. Then, the ECD spectrum is calculated for each significant conformer, and a Boltzmann-weighted average spectrum is generated. researchgate.netmdpi.com This final computed spectrum is compared with the experimental one. A match in the sign and shape of the Cotton effects confirms the assumed absolute configuration. For rocaglamide-related natural products, which share structural similarities with this compound, quantum chemical CD calculations were noted as essential for correctly interpreting chiroptical data. acs.org

Table 2: Computationally Predictable Spectroscopic Properties

| Spectroscopic Technique | Predicted Parameters | Primary Application for this compound |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C), Coupling Constants | Stereochemical assignment, Structure verification |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Functional group identification, Structural confirmation |

| Electronic Circular Dichroism (ECD) | Excitation Energies, Rotational Strengths, Cotton Effects | Determination of absolute configuration |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques, including docking and molecular dynamics, to study the interactions and behavior of molecules, particularly in a biological context. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. arxiv.org This technique is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. mdpi.comd-nb.info Given that this compound has been reported to have antifungal and antibacterial properties, docking studies could be employed to investigate its mechanism of action. libretexts.org

As of now, specific molecular docking studies detailing the interactions of this compound with specific fungal or bacterial protein targets have not been reported in the scientific literature. Such studies would involve docking the optimized 3D structure of this compound into the binding sites of various known enzymes or proteins essential for microbial survival. The results, typically ranked by a scoring function that estimates binding affinity, could identify the most likely protein targets and reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its biological activity. frontiersin.orgrsc.org This information could guide the design of more potent analogues.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion at an atomic level. encyclopedia.pubd-nb.info These simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights into conformational flexibility, solvent effects, and the stability of ligand-protein complexes. osti.gov

To date, there are no published molecular dynamics simulations focused specifically on this compound. However, this technique offers significant potential for its study. For instance, MD simulations could be used to:

More accurately sample the conformational space of this compound in different solvents, providing a better ensemble of structures for averaging in the calculation of ECD and NMR spectra. mdpi.combiorxiv.org

Study the stability of a potential this compound-protein complex identified through docking. MD simulations can reveal how the ligand and protein adapt to each other upon binding and provide a more rigorous estimation of binding free energy. rsc.org

Investigate how the molecule interacts with and permeates a model cell membrane, which could be relevant to its biological activity.

In studies of related complex natural products, MD simulations have been used to understand differences in biological activity between stereoisomers. researchgate.net A similar approach could be highly beneficial for a deeper understanding of this compound's structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead candidates in drug discovery.

Descriptor Generation and Selection

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized based on their dimensionality (1D, 2D, 3D, etc.) and the type of information they represent, such as constitutional, topological, geometric, electrostatic, and quantum-chemical properties.

The process involves:

Generation: Calculating a large pool of descriptors for each molecule in the dataset using specialized software.

Selection: Identifying the most relevant descriptors that have a significant correlation with the biological activity. This is a critical step to avoid overfitting and to build a statistically sound model. Methods like genetic algorithms or stepwise regression are often used for this purpose.

For a hypothetical QSAR study on this compound, a range of descriptors would be calculated. The table below illustrates examples of descriptor types that are commonly used in QSAR studies.

| Descriptor Category | Examples | Description |

| Constitutional | Molecular Weight, Atom Count | Basic information about the molecular composition. |

| Topological | Wiener Index, Randić Index | Describes the connectivity and branching of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D properties related to the size and shape of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges | Describes the charge distribution and polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Electronegativity | Derived from quantum mechanical calculations, describing electronic properties and reactivity. |

Without specific studies on this compound, the exact descriptors influencing its potential activities remain undetermined.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the pathways and energetics of chemical reactions. Techniques like Density Functional Theory (DFT) are frequently used to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating the step-by-step mechanism of a reaction.

The total synthesis of (±)-Heliophenanthrone has been achieved via a convergent strategy that features a transition-metal-catalyzed domino process culminating in an intramolecular Diels-Alder reaction. While the synthetic route is established, detailed computational studies elucidating the mechanism of this key transformation are not extensively reported in the literature.

A computational investigation into this reaction would typically involve:

Stationary Point Calculation: Optimizing the geometries of reactants, intermediates, transition states, and products.

Frequency Analysis: Characterizing the stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a calculated transition state correctly connects the intended reactant and product.

Such studies could provide deep insights into the stereoselectivity of the Diels-Alder reaction and the role of the catalyst in the domino sequence, complementing the experimental findings.

Future Research Directions

Exploration of Undiscovered Biosynthetic Pathways

Heliophenanthrone was first isolated from Heliotropium ovalifolium in 2003 nih.govacs.orgcore.ac.ukresearchgate.netacs.org. Research has suggested potential biosynthetic pathways, possibly linked to the alkannin (B1664780) metabolic pathway within the plant acs.org. Future investigations should focus on experimentally confirming these proposed biosynthetic routes. This would involve identifying the specific enzymes, genes, and metabolic precursors involved in this compound synthesis within H. ovalifolium. Techniques such as stable isotope labeling, coupled with advanced NMR spectroscopy, can trace the flow of atoms from labeled precursors through the biosynthetic cascade acs.org. Transcriptomic and proteomic analyses of H. ovalifolium under various conditions could also reveal gene expression patterns indicative of biosynthetic activity. Understanding the biosynthesis will not only deepen our knowledge of plant secondary metabolism but may also provide insights into the ecological role of this compound.

Development of Novel and Efficient Synthetic Strategies

Future research should aim to further enhance the efficiency, reduce the number of synthetic steps, and improve the atom economy of these routes. Exploration of novel catalytic systems, such as gold, iridium, or photoredox catalysts, could lead to more streamlined and milder synthetic pathways. The development of cascade reactions that assemble complex structures in fewer operations is also a promising direction. Furthermore, advancements in flow chemistry could enable continuous and scalable production. Strategies to achieve higher enantiomeric purity and yield in asymmetric syntheses will be crucial for accessing specific stereoisomers for biological evaluation.

| Synthetic Strategy | Key Methodologies | Reported Yield (Overall/Key Step) | Stereochemistry | References |

| Dyker & Hildebrandt (Racemic) | Transition metal-mediated domino reaction, intramolecular Diels-Alder | Racemic synthesis reported | Racemic | indianchemicalsociety.comresearchgate.netcapes.gov.bracs.orgarkat-usa.orgnih.govresearchgate.net |

| Dyker & Hildebrandt (Racemic) | PtCl₂-catalyzed benzannulation | 71% yield for benzannulation step | Racemic | arkat-usa.org |

| Sarkar et al. (Enantioselective) | Heteroatom-directed Wacker oxidation, asymmetric Brown allylation, RCM | 28% overall yield (6 steps) | Enantioselective | rsc.orgrsc.org |

Expansion of Structure-Activity Relationship Investigations to New Biological Targets

As of current reports, no specific biological activity has been attributed to this compound itself rsc.orgreddit.com. However, its structural similarity to other bioactive natural products warrants investigation. For example, Chrysanthone A, which shares a similar keto-diol motif, has demonstrated antiangiogenic and anti-tumoral properties indianchemicalsociety.com. Additionally, other compounds isolated from Heliotropium species exhibit antimicrobial activities researchgate.net.

Future research should prioritize comprehensive biological screening of this compound against a broad spectrum of targets. This includes assays for cytotoxicity, anti-proliferative, anti-angiogenic, antimicrobial (antibacterial, antifungal, antiviral), and anti-inflammatory activities. Crucially, the synthesis of this compound analogs with systematic structural modifications is essential for establishing structure-activity relationships (SAR). By altering functional groups, stereochemistry, or the core ring system, researchers can identify key structural features responsible for any observed bioactivity and optimize potency and selectivity.

Integration of Advanced Analytical and Computational Platforms for Comprehensive Analysis

The structural elucidation of this compound has primarily relied on standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR experiments, and mass spectrometry. The absolute configuration has been determined using Mosher ester derivatives analyzed by LC-NMR nih.govacs.orgcore.ac.ukacs.org.

Future research can leverage advanced analytical and computational tools to gain deeper insights. High-resolution mass spectrometry (HRMS) can provide more precise elemental composition data. Techniques like X-ray crystallography, if suitable crystals can be obtained, would offer definitive three-dimensional structural confirmation. Computationally, Density Functional Theory (DFT) calculations can predict molecular properties, reaction mechanisms, and spectroscopic data, aiding in structural assignments and understanding reactivity. Molecular docking studies can predict potential protein targets, guiding biological screening efforts, while molecular dynamics simulations can explore conformational flexibility and interactions with biological macromolecules. Advanced NMR techniques, such as solid-state NMR or diffusion-ordered spectroscopy (DOSY), could also provide valuable complementary structural and dynamic information.

Sustainable Production and Biocatalytic Approaches